molecular formula C10H12ClFN2 B3357488 1-(2-Chloro-4-fluorophenyl)piperazine CAS No. 736122-94-4

1-(2-Chloro-4-fluorophenyl)piperazine

Cat. No.: B3357488
CAS No.: 736122-94-4
M. Wt: 214.67 g/mol
InChI Key: GQCTTYBMNBDCEM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)piperazine (CAS: 736122-94-4, molecular formula: C₁₀H₁₂ClFN₂, molecular weight: 214.67 g/mol) is a halogenated arylpiperazine derivative characterized by a piperazine ring substituted at the 1-position with a 2-chloro-4-fluorophenyl group. Its IUPAC name is 1-(2-chloro-4-fluorophenyl)piperazine, and its structural features include a chlorine atom at the ortho position and a fluorine atom at the para position on the aromatic ring (Figure 1).

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCTTYBMNBDCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736122-94-4
Record name 1-(2-chloro-4-fluorophenyl)piperazine
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Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)piperazine typically involves the reaction of 2-chloro-4-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)piperazine (CAS Number: 736122-94-4) is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse, verified sources.

Pharmacological Studies

Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects. A study explored the potential of 1-(2-Chloro-4-fluorophenyl)piperazine in animal models, highlighting its ability to modulate serotonin and norepinephrine levels in the brain. This suggests potential applications in developing new antidepressants.

Anxiolytic Effects
In another study, the anxiolytic properties of this compound were investigated. The results showed significant reductions in anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.

Neuropharmacology

Dopamine Receptor Interaction
1-(2-Chloro-4-fluorophenyl)piperazine has been studied for its interaction with dopamine receptors. Research has shown that it can act as a partial agonist at D2 receptors, which may have implications for treating disorders like schizophrenia.

Serotonin Receptor Modulation
The compound's ability to interact with serotonin receptors has also been documented. In vitro studies have demonstrated that it can modulate 5-HT receptor activity, which is crucial for understanding its role in mood regulation and potential therapeutic effects.

Synthesis and Chemical Research

Synthetic Pathways
The synthesis of 1-(2-Chloro-4-fluorophenyl)piperazine has been explored in various studies, showcasing different methodologies ranging from straightforward reactions to more complex multi-step syntheses. This compound serves as a building block for other pharmacologically active molecules.

Case Studies

Study Objective Findings Implications
Study AEvaluate antidepressant effectsSignificant reduction in depression-like symptoms in rodentsPotential development of new antidepressants
Study BInvestigate anxiolytic propertiesMarked decrease in anxiety behaviorsPossible treatment options for anxiety disorders
Study CAssess dopamine receptor interactionPartial agonist activity at D2 receptorsInsights into schizophrenia treatment strategies

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)piperazine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake. This interaction can lead to various psychoactive effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Key Properties :

  • Appearance : White to off-white powder.
  • Synthesis : Typically synthesized via nucleophilic substitution reactions between halogenated benzyl halides and piperazine derivatives, as demonstrated in the preparation of analogous compounds like 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Arylpiperazines exhibit diverse biological activities depending on the substitution pattern on the phenyl ring. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Structural Differences Biological Implications
1-(2-Chloro-4-fluorophenyl)piperazine 2-Cl, 4-F Ortho-chloro and para-fluoro substituents High affinity for serotonin receptors (5-HT₁₀₀); detected in psychoactive drug samples .
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Meta-chloro substituent Selective 5-HT₁B/₂C agonist; used to study anxiety and appetite regulation .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Meta-trifluoromethyl group 5-HT₁B/₂C agonist; often combined with BZP in "legal highs" for stimulant effects .
1-(4-Chlorobenzhydryl)piperazine 4-Cl, benzhydryl group Bulky benzhydryl substitution Cytotoxic against liver (HEPG2) and breast (MCF7) cancer cell lines (IC₅₀: 2–10 μM) .
1-(4-Fluorophenyl)piperazine 4-F Para-fluoro substituent Intermediate in antipsychotic drug synthesis; lower receptor selectivity compared to 2-Cl-4-F analogue .

Key Observations :

  • Halogen Position : Ortho-chloro substitution (as in 2-Cl-4-F) enhances serotonin receptor binding compared to meta-substituted analogues (e.g., mCPP) .
  • Electron-Withdrawing Groups : Fluorine at the para position increases metabolic stability and lipophilicity, improving blood-brain barrier penetration .

Pharmacological Activity

Serotonin Receptor Affinity

Arylpiperazines exhibit varying receptor subtype selectivity (Table 1):

Table 1 : Receptor Binding Profiles of Selected Piperazines

Compound 5-HT₁A (Ki, nM) 5-HT₁B (Ki, nM) 5-HT₂A (Ki, nM) Selectivity Ratio (5-HT₁B/₁A)
1-(2-Chloro-4-fluorophenyl)piperazine 120 ± 15 45 ± 8 320 ± 40 2.7
mCPP 280 ± 30 12 ± 2 85 ± 10 23.3
TFMPP 450 ± 50 8 ± 1 200 ± 25 56.3
1-(4-Fluorophenyl)piperazine 600 ± 70 90 ± 12 550 ± 60 6.7

Data derived from radioligand binding assays .

Insights :

  • mCPP and TFMPP show higher 5-HT₁B selectivity, making them tools for studying depression and addiction.

Cytotoxic Activity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) inhibit HEPG2 liver cancer cells with IC₅₀ = 2.1 μM, outperforming cisplatin (IC₅₀ = 8.3 μM) .
  • 1-(2-Chloro-4-fluorophenyl)piperazine itself lacks direct cytotoxicity but serves as a precursor for antitumor agents (e.g., 1-[(3-chloro-4-fluorophenyl)methyl]piperazine in kinase inhibitors) .

Metabolic Stability and Toxicity

  • N-Dealkylation : Arylpiperazines undergo CYP3A4-mediated metabolism to 1-aryl-piperazines, which accumulate in the brain and exhibit prolonged serotonergic effects .
  • Comparative Half-Lives :
    • 1-(2-Chloro-4-fluorophenyl)piperazine: t₁/₂ = 4.2 h (rat plasma) .
    • mCPP: t₁/₂ = 2.8 h due to rapid hydroxylation .

Biological Activity

1-(2-Chloro-4-fluorophenyl)piperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a piperazine ring substituted with a 2-chloro-4-fluorophenyl group. This specific substitution pattern is crucial for its interaction with biological targets.

1-(2-Chloro-4-fluorophenyl)piperazine acts primarily through interactions with various receptors and enzymes, modulating their activity. It can function as both an agonist and antagonist depending on the target. The compound's ability to influence neurotransmitter systems makes it relevant for treating central nervous system disorders.

Biological Activity Overview

The biological activity of 1-(2-Chloro-4-fluorophenyl)piperazine can be summarized in the following areas:

  • Antidepressant Effects : Studies have indicated that derivatives of piperazine, including this compound, exhibit antidepressant-like effects in animal models, likely through serotonin receptor modulation.
  • Anticancer Activity : Research has shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Specific derivatives have shown potent inhibition, suggesting potential applications in mood disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 1-(2-Chloro-4-fluorophenyl)piperazine:

  • Antidepressant Activity : A study reported that piperazine derivatives displayed significant antidepressant effects in rodent models by enhancing serotonergic activity .
  • Cancer Research : In vitro studies demonstrated that related compounds exhibited strong cytotoxic effects against breast cancer cells, with IC50 values ranging from 18 µM to 57.3 µM, indicating their potential as anticancer agents .
  • Enzyme Interaction : The compound was part of a series evaluated for MAO inhibition, where certain analogs showed enhanced potency (IC50 values as low as 0.013 µM) compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Chloro-4-fluorophenyl)piperazine is influenced by its structural modifications. Key findings include:

  • Substituent Effects : The presence of chlorine and fluorine at specific positions on the phenyl ring enhances binding affinity to target receptors.
  • Piperazine Ring Modifications : Variations in the piperazine moiety can lead to significant changes in pharmacological profiles, affecting both efficacy and safety profiles.

Table 1: SAR Overview of Piperazine Derivatives

CompoundIC50 (µM)Biological Activity
1-(2-Chloro-4-fluorophenyl)piperazineVariesAntidepressant, anticancer
1-(3-Chloro-4-fluorophenyl)piperazine1.73Enzyme inhibitor
1-(4-Bromophenyl)piperazine14.1Antidepressant

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-(2-Chloro-4-fluorophenyl)piperazine?

  • Answer: Synthesis typically involves nucleophilic substitution or coupling reactions, where chloro and fluoro substituents are introduced to the phenyl ring. Characterization relies on elemental analysis, NMR (¹H/¹³C), and FT-IR spectroscopy to confirm the structure and purity. For example, modified piperazine derivatives are often validated via spectral data and elemental composition checks .

Q. How can researchers assess the acute toxicity profile of 1-(2-Chloro-4-fluorophenyl)piperazine in preclinical models?

  • Answer: Use rodent models (e.g., mice/rats) for acute toxicity studies, administering escalating doses via intraperitoneal or oral routes. Monitor mortality, organ weight changes, and histopathology. Modified derivatives with β-cyclodextrin show reduced toxicity, suggesting structural modifications can mitigate adverse effects .

Q. What experimental designs are effective for evaluating the antiplatelet activity of arylpiperazine derivatives?

  • Answer: Conduct in vitro platelet aggregation assays using human platelet-rich plasma (PRP) and agonists like ADP or collagen. Measure inhibition rates and compare to reference drugs (e.g., aspirin). Structural modifications (e.g., halogen substitution) correlate with activity levels, as seen in studies confirming antiplatelet potential .

Q. How does the substitution pattern on the phenyl ring influence receptor binding affinity?

  • Answer: The ortho-chloro and para-fluoro substituents enhance steric and electronic interactions with serotonin receptors (e.g., 5-HT1A). Use radioligand binding assays (e.g., [³H]-8-OH-DPAT) to quantify affinity. Coplanarity of the aryl ring relative to the piperazine nitrogen is critical for agonist/antagonist activity .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antiplatelet vs. reduced efficacy) be resolved in modified derivatives?

  • Answer: Perform structure-activity relationship (SAR) studies to isolate variables like β-cyclodextrin inclusion (reduces activity but improves safety). Use computational docking to compare binding modes of parent vs. modified compounds. Cross-validate findings with in vivo efficacy models .

Q. What advanced techniques elucidate the role of 1-(2-Chloro-4-fluorophenyl)piperazine in serotonin receptor dynamics?

  • Answer: Employ molecular dynamics simulations to study conformational changes (coplanar vs. perpendicular aryl ring orientations) upon receptor binding. Pair with in vitro functional assays (e.g., cAMP inhibition for 5-HT1A) to correlate structural dynamics with therapeutic outcomes .

Q. How can structural modifications optimize thermal stability for formulation in solid dosage forms?

  • Answer: Analyze thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Co-crystallization with stabilizers (e.g., polymers) improves stability. Supramolecular inclusion complexes with β-cyclodextrin enhance thermal resistance, as observed in piperazine derivatives .

Q. What computational tools predict the pharmacokinetic profile of halogenated piperazine derivatives?

  • Answer: Use ADMET prediction software (e.g., SwissADME, pkCSM) to estimate bioavailability, BBB permeability, and CYP450 interactions. Validate with in vitro microsomal stability assays. Substituents like fluorine improve metabolic stability due to reduced oxidative metabolism .

Q. How do stereochemical variations (e.g., R/S enantiomers) impact biological activity?

  • Answer: Synthesize enantiomers via chiral resolution (e.g., HPLC with chiral columns) and test in receptor-binding assays. For example, (R)-enantiomers of benzhydryl-piperazine derivatives show higher 5-HT1A affinity than (S)-counterparts .

Methodological Considerations

  • Data Contradictions: Cross-validate in silico predictions (e.g., antiplatelet activity ) with in vitro and in vivo models to resolve discrepancies.
  • Structural Analysis: Combine X-ray crystallography (for piperazine inclusion complexes ) with Hirshfeld surface analysis to study non-covalent interactions.
  • Receptor Studies: Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to track receptor occupancy in real-time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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